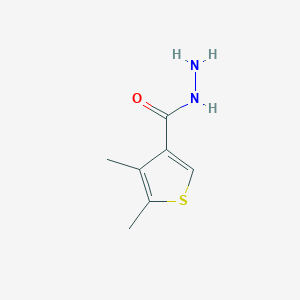
2-(Pyrimidin-4-yl)malonaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrimidin-4-yl)malonaldehyde (also known as 2-PMA) is an organic compound with a molecular formula of C5H4N2O2. It is a pyrimidine derivative of malonaldehyde, a highly reactive aldehyde. 2-PMA is a versatile compound that has been extensively studied for its various biological and chemical properties. This compound is of great interest to researchers due to its potential applications in a variety of fields, including synthetic chemistry, biochemistry, molecular biology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Cleavage of C-S Bonds
A study by Huang et al. (2007) focuses on the cleavage of C-S bonds using a ligand related to 2-(Pyrimidin-4-yl)malonaldehyde, leading to the formation of a tetranuclear Cu(I) cluster. This research highlights the potential of pyrimidine derivatives in facilitating complex inorganic reactions and the proposed mechanism for C-S bond cleavage, further supported by additional ligands and electrospray ionization mass spectrometry techniques to clarify the process Huang, S. Gou, H. Zhu, & W. Huang, 2007.
C2-Acylation and C2,C7-Diacylation of Indoles
Kumar and Sekar (2015) utilized pyrimidine as a directing group for the synthesis of 2-acyl indoles and 2,7-diacyl indoles through direct C–H functionalization, showcasing the versatility of pyrimidine derivatives in organic synthesis and the potential for creating complex organic molecules with specific functional groups G. Kumar & G. Sekar, 2015.
Synthesis and Optical Properties
Hadad et al. (2011) reported on the synthesis and optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, indicating the role of pyrimidine derivatives in the development of colorimetric and luminescent pH sensors. This study exemplifies the application of pyrimidine derivatives in the development of materials with potential applications in sensing technologies C. Hadad, S. Achelle, J. C. García‐Martínez, & J. Rodríguez‐López, 2011.
CDK Inhibitors for Cancer Therapy
Wang et al. (2004) explored 2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives as cyclin-dependent kinase-2 (CDK2) inhibitors, a crucial step toward developing targeted cancer therapies. The comprehensive study includes synthetic chemistry, structure-guided design, and the biological activity of these compounds, highlighting the importance of pyrimidine derivatives in medicinal chemistry Shudong Wang et al., 2004.
Solvothermal Reactions and Bond Cleavage
Zhu, Yao, and Li (2016) investigated solvothermal heterocyclic disulfide/CuX2 reactions involving dynamic S–S and C–S bond cleavage, further demonstrating the complex chemical behaviors pyrimidine derivatives can exhibit and their potential in synthesizing novel coordination complexes Hai‐Bin Zhu, Gang Yao, & Wei-Si Li, 2016.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-pyrimidin-4-ylpropanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-3-6(4-11)7-1-2-8-5-9-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJUGEYYDDLNKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397498 |
Source


|
| Record name | 2-(4-pyrimidyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28648-78-4 |
Source


|
| Record name | 2-(4-pyrimidyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrimidin-4-yl)malonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)


![2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B1308112.png)





![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)


